2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine
Overview
Description
2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO2. It is a pyridine derivative where a bromine atom is substituted at the second position and a tetrahydropyran-4-yloxy group is attached at the sixth position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-hydroxypyridine.
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a tetrahydropyran-4-yloxy group using tetrahydropyran and an acid catalyst.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid like hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form 6-(tetrahydropyran-4-yloxy)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products include 2-azido-6-(tetrahydropyran-4-yloxy)pyridine, 2-thio-6-(tetrahydropyran-4-yloxy)pyridine, and 2-alkoxy-6-(tetrahydropyran-4-yloxy)pyridine.
Oxidation: Products include this compound N-oxide.
Reduction: Products include 6-(tetrahydropyran-4-yloxy)pyridine.
Scientific Research Applications
2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine involves its interaction with various molecular targets. The bromine atom and the tetrahydropyran-4-yloxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-hydroxypyridine: Lacks the tetrahydropyran-4-yloxy group, making it less versatile in certain reactions.
2-Chloro-6-(tetrahydropyran-4-yloxy)pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
2-Bromo-6-methoxypyridine: Has a methoxy group instead of tetrahydropyran-4-yloxy, affecting its solubility and reactivity.
Uniqueness
2-Bromo-6-(tetrahydropyran-4-yloxy)pyridine is unique due to the presence of both the bromine atom and the tetrahydropyran-4-yloxy group. This combination provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
2-bromo-6-(oxan-4-yloxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-2-1-3-10(12-9)14-8-4-6-13-7-5-8/h1-3,8H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKIKTZHYMZEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656425 | |
Record name | 2-Bromo-6-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-16-8 | |
Record name | 2-Bromo-6-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892502-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-[(oxan-4-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00656425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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